molecular formula C15H19NO3 B1530333 (1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one CAS No. 1374510-95-8

(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one

Cat. No. B1530333
CAS RN: 1374510-95-8
M. Wt: 261.32 g/mol
InChI Key: SHKAWZDAXUHTPP-GLVZAGOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one” is a chemical compound with the molecular formula C15H19NO3 . It is a versatile material used in scientific research, with potential applications in drug synthesis, organic chemistry studies, and material science investigations.

Scientific Research Applications

Pesticide Development

One study discusses the chemical aspects of a new group of pesticides, specifically 1,3,5-triazapenta-1,4-dienes, which show biological activity. While the compound isn't directly mentioned, the study provides insights into the broader chemical family's properties, including stability and structure-activity relationships in laboratory tests against pests like Boophilus microplus and Tetranychus urticae (Harrison et al., 1973).

Photochemistry and Fluorescence Studies

Research into α,ω-Diphenylpolyenes, related to natural photoreceptors, has explored the excited state electronic structure and spectroscopic properties of compounds like the one mentioned. These studies help understand energy and sensory phototransductions in natural systems, examining absorption, fluorescence, and photoisomerization of donor–acceptor diarylbutadienes (Singh & Mahalaxmi, 2000).

Saccharides Signaling

A study on fluorescent probes based on 1,3-diphenylprop-2-en-1-one and 1,5-diphenylpenta-2,4-dien-1-one structures has been conducted. These probes use an electron-donating dimethylamino group and a boronic acid group for sugar detection, indicating the compound's utility in developing optical sensors for biological applications (Dicesare & Lakowicz, 2002).

Structural Studies

Another research focus has been on the structural studies of related compounds, which provide insights into molecular configurations and potential applications in material science and molecular engineering (Vologzhanina et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. A Safety Data Sheet (SDS) provides information on the potential health effects of exposure, precautions for safe handling and use, emergency procedures, and regulatory information. An SDS for this compound is available .

properties

IUPAC Name

(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-16(2)10-9-13(17)7-5-12-6-8-14(18-3)11-15(12)19-4/h5-11H,1-4H3/b7-5+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKAWZDAXUHTPP-GLVZAGOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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